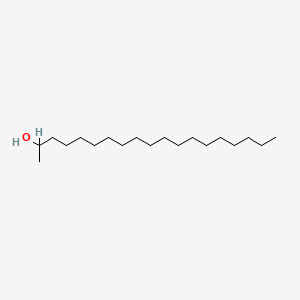

2-Nonadecanol

説明

Contextualization of Long-Chain Secondary Alcohols in Chemical Research

Long-chain alcohols, particularly those with six or more carbon atoms, represent a significant class of organic compounds with diverse applications across various scientific and industrial fields. wikipedia.org These fatty alcohols are characterized by a long aliphatic chain and a hydroxyl (-OH) group. Their amphipathic nature, possessing both a hydrophobic hydrocarbon tail and a hydrophilic alcohol head, allows them to function as nonionic surfactants. wikipedia.orgchemeurope.com This property is fundamental to their widespread use as emulsifiers, emollients, and thickeners in the cosmetics, food, and pharmaceutical industries. wikipedia.orgatamanchemicals.com

In industrial applications, long-chain alcohols serve as lubricants and plasticizers. atamanchemicals.com They are also crucial intermediates in the production of detergents and surfactants, such as fatty alcohol ethoxylates and sulfates. wikipedia.orgatamanchemicals.com Furthermore, ongoing research explores their potential as biofuels, highlighting their relevance in the pursuit of renewable energy sources. chemeurope.com Long-chain secondary alcohols, a specific subgroup, are noted for their unique properties, such as lower pour points compared to their linear isomers, which makes them valuable in formulations requiring fluidity at low temperatures. mdpi.com The synthesis of these complex alcohols has advanced through techniques like the Guerbet reaction and, more recently, borrowing hydrogen catalysis, which offer efficient pathways to produce branched-chain alcohols. ontosight.aicore.ac.uk

Structural Characteristics of 2-Nonadecanol (Nonadecan-2-ol) in Relation to its Homologs and Isomers

This compound, with the IUPAC name nonadecan-2-ol, is a long-chain secondary alcohol. Its molecular formula is C₁₉H₄₀O, and it has a molecular weight of approximately 284.52 g/mol . vulcanchem.com The structure consists of a nineteen-carbon chain (nonadecane) with a hydroxyl group located on the second carbon atom. aocs.org This positioning of the hydroxyl group defines it as a secondary alcohol and significantly influences its physical and chemical properties compared to its isomers.

At room temperature, this compound is a solid substance. It exhibits poor solubility in water due to its long, nonpolar hydrocarbon chain, but is soluble in organic solvents. vulcanchem.com The properties of alcohols are heavily dependent on the length of the carbon chain and the position of the hydroxyl group. As the carbon chain length increases in a homologous series, the melting point and boiling point generally increase, while water solubility decreases. oecd.org

The position of the hydroxyl group creates isomeric variations with distinct characteristics. For instance, 1-nonadecanol (B74867), the primary alcohol isomer, has the hydroxyl group at the terminal carbon. nih.gov Other positional isomers, such as 10-nonadecanol, have the hydroxyl group closer to the center of the carbon chain. nih.gov Generally, branching or moving the hydroxyl group away from the terminal position, as seen in secondary alcohols, tends to lower the melting point and can affect other physical properties like viscosity and density. mdpi.com For example, secondary alcohols often exhibit lower pour points than their straight-chain (primary) counterparts. mdpi.com

Interactive Table: Comparison of Nonadecanol Isomers

| Property | This compound (Secondary) | 1-Nonadecanol (Primary) | 10-Nonadecanol (Secondary) |

| IUPAC Name | nonadecan-2-ol | nonadecan-1-ol | nonadecan-10-ol |

| CAS Number | 26533-36-8 | 1454-84-8 | 16840-84-9 |

| Molecular Formula | C₁₉H₄₀O | C₁₉H₄₀O | C₁₉H₄₀O |

| Molecular Weight | ~284.5 g/mol | ~284.5 g/mol | ~284.5 g/mol |

| Hydroxyl Group Position | C2 | C1 | C10 |

| Data sourced from PubChem and other chemical databases. aocs.orgnih.govnih.gov |

Historical Perspective on the Study of this compound and Related Compounds

The study of long-chain alcohols is rooted in the broader history of lipid chemistry. One of the earliest isolations of a fatty alcohol was cetyl alcohol from sperm whale oil in 1817. nih.gov However, fatty alcohols only became commercially available in the early 1900s. wikipedia.orgatamanchemicals.com The initial method for their production was the Bouveault–Blanc reduction, a process developed in 1902 that used sodium to reduce wax esters. researchgate.net

A significant advancement came in the 1930s with the commercialization of catalytic hydrogenation, which enabled the conversion of fatty acid esters from sources like tallow (B1178427) into alcohols. wikipedia.orgatamanchemicals.com The landscape of chemical production shifted dramatically in the 1940s and 1950s with the rise of petrochemicals. Karl Ziegler's discovery of ethylene (B1197577) polymerization provided a new pathway to synthesize fatty alcohols, making them structurally identical to their natural counterparts. atamanchemicals.comresearchgate.net

The Guerbet reaction, first described by Marcel Guerbet in the late 19th century, provided a method for synthesizing β-alkylated dimer alcohols, which are branched long-chain alcohols. aocs.orgwikipedia.org This reaction has been fundamental in producing alcohols with specific properties, such as low melting points and excellent fluidity. core.ac.uk Specific research into secondary long-chain alcohols, such as a 1968 study detailing the fermentation process to produce secondary C14 and C15 alcohols, further expanded the knowledge base of these compounds. cdnsciencepub.com The systematic study of how alcohol chain length and structure affect their physical and biological properties was pioneered by figures like Benjamin Ward Richardson, whose work laid the groundwork for understanding the toxicology and pharmacology of this chemical class. pnas.org

Structure

2D Structure

特性

IUPAC Name |

nonadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19-20H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYWIOWTBOREMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880761 | |

| Record name | 2-nonadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26533-36-8 | |

| Record name | 2-Nonadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26533-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nonadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Natural Distribution of 2 Nonadecanol

Presence in Flora (Plant Metabolites)

Nonadecanol and its isomers are naturally occurring alcohols found in various plants. Their presence is often identified through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which separates and identifies the chemical constituents of plant extracts.

Research has identified 2-Nonadecanol as a volatile component in the traditional Chinese medicinal fern, Dryopteris crassirhizoma. researchgate.netresearchgate.net A study utilizing Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) detected this compound in the underground parts of the plant. researchgate.net This compound constituted 1.01% of the total volatile components identified in the underground portion of the fern. researchgate.net

The leaves of Annona muricata, also known as soursop, have been found to contain n-Nonadecanol-1. amazonaws.comsdiarticle4.com An analysis of the ethanolic leaf extract using GC-MS revealed the presence of n-Nonadecanol-1 at a concentration of 2.81%. amazonaws.com This long-chain fatty alcohol is recognized for its potential anti-microbial and cytotoxic activities. amazonaws.comsdiarticle4.comresearchgate.net

The roots of Securidaca longepedunculata, a plant with numerous uses in traditional African medicine, have been shown to contain n-Nonadecanol. cabidigitallibrary.orgwisdomlib.org A GC-MS analysis of the ethanolic root extract identified n-Nonadecanol as one of the components, with a relative abundance of 5.25%. cabidigitallibrary.orgwisdomlib.org This compound is noted for its potential anti-bacterial and anticancer activities. wisdomlib.org

1-Nonadecanol (B74867) has been isolated from the leaves of Artabotrys odoratissimus. ijiset.comresearchgate.net A GC-MS analysis of a hexane (B92381) extract of the leaves identified 1-Nonadecanol as one of twenty compounds. researchgate.net This alcohol is noted for its potential wound-healing and antimicrobial properties. ijiset.com

Research Findings on Nonadecanol in Various Plant Species

| Plant Species | Compound Identified | Part of Plant | Method of Analysis | Percentage/Note | Reference |

| Dryopteris crassirhizoma | This compound | Underground parts | HS-SPME-GC-MS | 1.01% | researchgate.net |

| Annona muricata | n-Nonadecanol-1 | Leaves | GC-MS | 2.81% | amazonaws.com |

| Securidaca longepedunculata | n-Nonadecanol | Roots | GC-MS | 5.25% | cabidigitallibrary.orgwisdomlib.org |

| Artabotrys odoratissimus | 1-Nonadecanol | Leaves | GC-MS | Identified | researchgate.net |

Identification in Specific Plant Species

Identification as 1-Nonadecanol in Dragon Fruit

While the specific isomer this compound is not explicitly mentioned, its related compound, 1-Nonadecanol, has been identified in dragon fruit (Hylocereus spp.). mdpi.comresearchgate.net Studies have shown that 1-Nonadecanol is a prevalent saturated fatty alcohol found in both free and glycosidically bound forms in various dragon fruit samples. mdpi.com This compound, associated with waxy and floral odors, is considered integral to the characteristic aroma of dragon fruit. mdpi.comresearchgate.net The presence of 1-Nonadecanol in both white and red-fleshed varieties suggests its importance to the fruit's core aroma profile. mdpi.com Furthermore, research on the ethanolic extract of Hylocereus costaricensis (red dragon fruit) leaves has also identified n-Nonadecanol-1 as one of its bioactive compounds. innovareacademics.in

Presence as 1-Nonadecanol in Protea caffra Meisn.

The compound 1-Nonadecanol has been putatively identified in the twigs of Protea caffra Meisn., commonly known as the sugar bush. mdpi.comnih.govresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methanolic extracts from the twigs revealed the presence of nonadecanol as one of the phytocompounds. mdpi.comnih.gov This compound is noted for its potential antibacterial properties, which may support the traditional use of the plant in managing certain ailments. mdpi.comukzn.ac.zaresearchgate.net

Role in Plant Waxes and Cuticular Structures

Long-chain alcohols, including nonadecanols, are key components of plant waxes, which form a protective layer on the surface of leaves, fruits, and stems. creative-proteomics.comskinident.world This waxy cuticle serves several critical functions, such as preventing water loss, protecting against UV radiation, and providing a barrier against pathogens and insects. creative-proteomics.comskinident.world These waxes are complex mixtures that can include hydrocarbons, esters, aldehydes, and primary and secondary alcohols. skinident.world The composition of these waxes, including the specific long-chain alcohols present, can vary significantly between different plant species. skinident.world

Microbial Origin and Production

Long-chain fatty alcohols, including nonadecanol, have been isolated from various bacterial strains.

Streptomyces carpaticus : A nonadecanol compound has been derived from the marine bacterium Streptomyces carpaticus. researchgate.netresearchgate.net

Paracoccus pantotrophus FMR19 : GC-MS analysis of the hexane fraction from Paracoccus pantotrophus FMR19, a rumen isolate, identified n-Nonadecanol-1 as a major fatty alcohol, constituting 7.956% of the identified compounds. nih.govfigshare.com

Streptomyces violaceusniger KS20 : In another marine actinomycete, Streptomyces sp. KS20, n-nonadecanol-1 was found to be a major compound, representing 27.66% of the ethyl acetate (B1210297) extract. mdpi.com

Compound Information Table

| Compound Name |

| 1-Adamantane carboxylic acid |

| 1-Heptacosanol |

| 1-Hexadecanol |

| 1-Nonadecanol |

| 1-Tetradecanol |

| 2,3-Butanediol |

| This compound |

| 2-Nonadecanone (B165413) |

| Acetoin |

| Adolapin |

| Apamin |

| Caffeic acid |

| Chlorogenic acid |

| p-Coumaric acid |

| Diacetyl |

| Dopamine |

| Eicosane |

| Ferulic acid |

| Gallic acid |

| Heptacosanol |

| Histamine |

| Levoglucosan |

| Melittin |

| n-Nonadecanol-1 |

| n-Tetracosanol-1 |

| n-Tridecan-1-ol |

| Nonadecanol |

| Octacosanol |

| Octacosyl acetate |

| Phospholipase A2 |

| Polygalitol |

| Propylene glycol |

| Salicylic (B10762653) acid |

| Secapin |

| Tertiapin |

| Tetradecanoic acid |

| Triacontanol |

Interactive Data Tables

Table 1: Occurrence of Nonadecanol Isomers in Natural Sources

| Section | Organism | Compound Identified | Part of Organism |

| 2.1.1.6 | Dragon Fruit (Hylocereus spp.) | 1-Nonadecanol | Fruit |

| 2.1.1.6 | Hylocereus costaricensis | n-Nonadecanol-1 | Leaves |

| 2.1.1.7 | Protea caffra Meisn. | 1-Nonadecanol | Twigs |

| 2.2.1 | Honeybee (Apis mellifera) | This compound | Venom |

| 2.3.1 | Streptomyces carpaticus | Nonadecanol | - |

| 2.3.1 | Paracoccus pantotrophus FMR19 | n-Nonadecanol-1 | - |

| 2.3.1 | Streptomyces violaceusniger KS20 | n-Nonadecanol-1 | - |

Table 2: Microbial Production of n-Nonadecanol-1

| Bacterial Strain | Percentage of Extract |

| Paracoccus pantotrophus FMR19 | 7.956% |

| Streptomyces violaceusniger KS20 | 27.66% |

Identification of n-Nonadecanol-1 in Fungal Metabolites (e.g., Paecilomyces sp.)

The fungus Paecilomyces sp. is a known producer of a diverse array of secondary metabolites. researchgate.net Through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, scientific studies have identified n-Nonadecanol-1 as one of the chemical constituents in the ethyl acetate extract of this endophytic fungus. researchgate.net

In one study, the extract of an endophytic Paecilomyces sp. isolated from Moringa oleifera leaves was analyzed. The GC-MS results revealed the presence of several compounds, with n-Nonadecanol-1 being identified as part of a mixture that constituted 3.298% of the total extract. researchgate.net Another investigation into an endophytic fungus, Nigrospora crassa, isolated from the medicinal plant Conyza bonariensis, also identified n-Nonadecanol-1. In this case, it was the most abundant compound, with a percentage composition of 24%.

These findings highlight that n-Nonadecanol-1 is a metabolite produced by various fungal species. The relative abundance of this compound can vary significantly depending on the fungal species and its host plant.

Table 1: Identification of n-Nonadecanol-1 in Fungal Metabolites

| Fungal Species | Host Plant | Analytical Method | Relative Abundance of n-Nonadecanol-1 |

| Paecilomyces sp. | Moringa oleifera | GC-MS | 3.298% |

| Nigrospora crassa | Conyza bonariensis | GC-MS | 24% |

Environmental Presence

n-Nonadecanol-1 has been detected in various environmental compartments, indicating its distribution in both terrestrial and aquatic ecosystems.

Atmospheric Distribution and Particulate Association

Long-chain alkanes and their derivatives, which include fatty alcohols like n-Nonadecanol-1, are known components of atmospheric particulate matter (PM). romj.org These organic compounds can be emitted directly from sources such as vegetative detritus or formed through chemical reactions in the atmosphere. While specific measurements for n-Nonadecanol-1 in atmospheric particles are not extensively documented in the provided context, its chemical properties as a long-chain fatty alcohol suggest it would associate with the organic fraction of atmospheric aerosols.

Atmospheric particulate matter is a complex mixture of solid and liquid particles suspended in the air. nsw.gov.au The organic carbon component of this matter includes a wide range of compounds, and the presence of plant- and fungus-derived lipids is well-established. Given that n-Nonadecanol-1 is a known plant and fungal metabolite, it is plausible that it contributes to the composition of organic aerosols, particularly in areas with significant biogenic emissions.

Aquatic System Detection (e.g., Seagrasses)

Recent research has confirmed the presence of n-Nonadecanol-1 in marine environments, specifically within seagrasses. A study analyzing the hydroalcoholic extract of the seagrass Cymodocea serrulata using GC-MS identified n-Nonadecanol-1 as a major chemical constituent. afjbs.com

Seagrasses are marine flowering plants that play a crucial role in coastal ecosystems. saspublishers.com Their chemical composition is of significant interest for understanding their ecological functions and potential applications. The identification of n-Nonadecanol-1 in C. serrulata demonstrates that this compound is synthesized by marine flora and is present in aquatic systems.

Table 2: Detection of n-Nonadecanol-1 in Seagrass

| Seagrass Species | Analytical Method | Finding |

| Cymodocea serrulata | GC-MS | n-Nonadecanol-1 identified as a major component |

Biosynthesis and Metabolic Pathways of 2 Nonadecanol

Enzymatic Pathways in Biological Systems

The creation of 2-Nonadecanol in organisms is not an isolated event but rather the result of integrated enzymatic systems that handle the synthesis of long-chain alcohols.

A fundamental process in the biosynthesis of long-chain alcohols is the reduction of fatty acids. nih.govnih.gov This pathway is a primary control point for the synthesis of both fatty aldehydes and fatty alcohols. nih.gov In many biological systems, this reduction begins with the activation of a fatty acid, a step that requires ATP, coenzyme A (CoA), and magnesium ions (Mg2+), indicating the formation of an acyl-CoA intermediate before the actual reduction occurs. nih.govcapes.gov.br The subsequent reduction of this activated fatty acid or acyl-CoA to an alcohol is catalyzed by membrane-bound fatty acid reductase enzymes and utilizes NADPH as a reducing cofactor. nih.govcapes.gov.br

The general pathway proceeds through the conversion of the fatty acid to a fatty aldehyde, which is then further reduced to a fatty alcohol. nih.gov While fatty alcohol is typically the main product in crude or membrane-based systems, some purified reductase enzymes have been shown to release fatty aldehydes as their final product. nih.gov The enzymes known as fatty acyl-CoA reductases (FARs) are central to this process, directly catalyzing the reduction of fatty acyl-CoA precursors into their corresponding alcohols. frontiersin.org

The carbon backbone of this compound, a 19-carbon chain, is assembled through elongation processes. Microbial chain elongation, a fermentation-based bioprocess, is a key mechanism for synthesizing medium-chain and long-chain fatty acids and alcohols from shorter-chain substrates. biorxiv.orgfrontiersin.orgnih.gov This process typically utilizes the reverse β-oxidation (RBO) pathway, where an acetyl-CoA molecule is cyclically added to a growing carboxylate chain, elongating it by two carbons in each cycle (e.g., C2 → C4 → C6 → C8). acs.org

Electron donors such as ethanol (B145695) or lactate (B86563) are required to drive this elongation. nih.govacs.org The efficiency and product specificity of chain elongation can be influenced by various environmental parameters, including pH, temperature, and the availability of gases like CO2. wur.nl For instance, in some microbial cultures, the introduction of CO2 can stimulate the formation of longer-chain alcohols like butanol and hexanol. wur.nl Genetic modification of the native RBO cycle in certain bacteria is an area of growing interest to expand the product spectrum to include longer-chain molecules. biorxiv.org

The direct conversion of a fatty acid precursor to this compound is accomplished by specific enzyme systems. Fatty acid and acyl-CoA reductases are the principal enzymes responsible for generating long-chain alcohols for various biological purposes, such as the synthesis of ether lipids and wax esters. nih.gov

Heterologous production studies have characterized various fatty acyl-CoA reductases (FARs) from insects, plants, and other organisms, demonstrating their role in reducing fatty acyl-CoA to alcohols. frontiersin.org In some anaerobic bacteria, other enzyme systems can produce fatty alcohols; these include aldehyde:ferredoxin oxidoreductase (AOR), which converts fatty acids to fatty aldehydes, and aldehyde-alcohol dehydrogenase (AdhE), which can convert acyl-CoAs into aldehydes and subsequently to alcohols. biorxiv.org

While a biosynthetic gene cluster exclusively for this compound has not been definitively characterized in all organisms, related pathways provide insight. For example, the biosynthesis of nocardiolactone in Nocardia involves a multi-enzyme system including a thiolase, a reductase, and a synthetase, highlighting the complex enzymatic machinery that can be involved in producing long-chain metabolites. nih.govbiorxiv.org

| Enzyme Class | Function in Long-Chain Alcohol Biosynthesis | Cofactors/Requirements | Source Reference |

|---|---|---|---|

| Fatty Acid Reductase | Catalyzes the reduction of fatty acids to fatty alcohols, often via an aldehyde intermediate. | NADPH, ATP, Coenzyme A | nih.gov, nih.gov, capes.gov.br |

| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoA precursors directly to the corresponding fatty alcohols. | NADPH | frontiersin.org |

| Aldehyde:ferredoxin oxidoreductase (AOR) | Converts fatty acids into fatty aldehydes in some anaerobic bacteria. | Ferredoxin | biorxiv.org |

| Aldehyde-alcohol dehydrogenase (AdhE) | Can convert acyl-CoAs into aldehydes and subsequently into alcohols. | NAD(P)H | biorxiv.org |

Elongation Processes in Long-Chain Alcohol Formation

Precursor Compounds in Biosynthetic Routes (e.g., 2-Nonadecanone)

The immediate precursor in many synthetic and biological reduction pathways for this compound is the corresponding ketone, 2-Nonadecanone (B165413). vulcanchem.com The reduction of the carbonyl group in 2-Nonadecanone directly yields this compound. 2-Nonadecanone, also known as methyl heptadecyl ketone, is itself a long-chain aliphatic ketone that has been identified in various biological sources. smolecule.com

On a more fundamental level, the ultimate precursors are long-chain fatty acids. The synthesis of this compound can proceed from nonadecanoic acid, which is first activated to its acyl-CoA form and then subjected to the enzymatic reduction pathways described previously. vulcanchem.com In some phytoplankton, very long-chain fatty acids are believed to serve as the precursors to long-chain alkanols, further supporting the role of fatty acids as the foundational building blocks. oup.com

| Precursor Compound | Chemical Class | Role in this compound Biosynthesis | Source Reference |

|---|---|---|---|

| 2-Nonadecanone | Ketone | Immediate precursor; reduced to this compound. | vulcanchem.com, , chemsrc.com |

| Nonadecanoic Acid | Fatty Acid | Primary precursor; converted to acyl-CoA then reduced. | vulcanchem.com |

| Fatty Acyl-CoA | Acyl-CoA | Activated intermediate reduced by FAR enzymes. | frontiersin.org |

Regulation of this compound Biosynthesis

The production of this compound is a metabolically controlled process, subject to regulation at the genetic level to ensure its synthesis aligns with the organism's physiological needs.

The biosynthesis of fatty alcohols is directly controlled by the expression of the genes encoding the necessary enzymes. frontiersin.org In the engineered yeast Yarrowia lipolytica, for example, the production of fatty alcohols was significantly enhanced by overexpressing genes for fatty acyl-CoA reductases (FARs). frontiersin.orgfrontiersin.org This demonstrates that the transcription level of these key biosynthetic genes is a rate-limiting factor for alcohol synthesis.

Further genetic strategies to boost production involve a "push and pull" approach. frontiersin.org This includes upregulating genes that drive the formation of precursors (the "push") while simultaneously overexpressing the terminal enzymes like FARs (the "pull"). frontiersin.org Conversely, deleting genes involved in competing metabolic pathways, such as those for β-oxidation which degrade fatty acids, can also increase the pool of available precursors and enhance final product yield. frontiersin.org

Recent studies have uncovered novel regulatory targets. In one case, the disruption of a specific gene in Y. lipolytica (YALI0_A00913g) through random mutagenesis led to a significant improvement in protein synthesis capabilities, which in turn dramatically increased fatty alcohol production by over 70-fold. frontiersin.org This highlights that genetic regulation of general cellular processes, such as protein synthesis, can have a profound impact on the efficiency of a specific biosynthetic pathway. frontiersin.org The organization of biosynthetic genes into co-regulated clusters, as seen for other secondary metabolites, is another potential mechanism for controlling the production of this compound. researchgate.net

Environmental and Physiological Factors Influencing Production

The biosynthesis of this compound, like many other secondary metabolites, is not static but is dynamically influenced by a range of environmental and physiological factors. These factors can significantly alter the rate and quantity of its production in organisms, particularly in insects and plants where such compounds often play critical roles in communication, defense, and adaptation.

Environmental (Abiotic) Factors

Abiotic stressors and conditions in an organism's habitat are key determinants of its metabolic activity, including the synthesis of specific compounds like this compound.

Humidity: Moisture levels in the environment can impact insect survival and physiology. mlsu.ac.in For example, the boll weevil exhibits better survival at high temperatures when humidity is comparatively low. mlsu.ac.in Changes in metabolic rates have been observed in insects exposed to varying levels of humidity and temperature, which can consequently affect the biosynthesis of metabolic products. entomoljournal.com

Light: Photoperiod (the duration of light exposure), light intensity, and wavelength are critical environmental cues for insects. mlsu.ac.in These light parameters can regulate various activities such as swarming, egg-laying, and emergence, all of which are linked to the insect's physiological state and, by extension, its chemical profile. mlsu.ac.in

The following table illustrates how environmental storage conditions can affect the concentration of long-chain alcohols, including the related compound 1-nonadecanol (B74867), in apples.

Table 1: Effect of Controlled Atmosphere Storage on n-Alkanol Concentrations in 'Fuji' Apples

| Compound | Initial | Air, 0 °C | 1.5% O₂, 0 °C | 1.0% O₂, 0 °C |

|---|---|---|---|---|

| 1-Nonadecanol (µg/kg) | 16.5 | 24.0 | 16.2 | 6.0 |

Data sourced from Fellman et al. (1997) ashs.org

Physiological (Biotic) Factors

An organism's internal state, including its developmental stage, age, and interactions with other organisms, significantly influences its metabolic output.

Developmental Stage and Age: The production of specific compounds is often tightly regulated and linked to particular life stages. In insects, the synthesis of pheromones, for instance, is typically associated with sexual maturity. Research on the pea aphid has shown that the biosynthesis of iridoid sex pheromones occurs exclusively in the hind legs of sexual females, highlighting a specific location and physiological state for production. nih.govmpg.de Similarly, in plants, the concentration of long-chain alcohols can vary with leaf age. In Momordica cochinchinensis, the concentration of 1-nonadecanol was higher in mature leaves compared to senescent leaves and was not detected in young leaves. tandfonline.com

Host Plant Quality and Diet: For herbivorous insects, the quality of their food source is a major factor influencing their physiology and metabolism. entomoljournal.com Nutritional stress can impact development and immune function. numberanalytics.com The chemical composition of the host plant provides the primary precursors for the biosynthesis of many insect-derived compounds. Variations in host plant chemistry can, therefore, directly affect the availability of substrates needed for synthesizing compounds like this compound.

Biotic Interactions: Interactions with predators, parasites, and pathogens can trigger physiological defense responses, including the production of defensive chemicals. researchgate.net For example, certain facultative symbionts in pea aphids can influence the host's survival, fecundity, and defense against predators. oup.com Such symbiotic relationships can have a major impact on the host aphid's ecology and physiology. oup.com

The table below details the varying concentrations of different primary alcohols based on the developmental stage of plant leaves, illustrating the impact of physiological age on compound production.

Table 2: Concentration of Long-Chain Primary Alcohols in Momordica cochinchinensis Leaves at Different Developmental Stages

| Alcohol | Young Leaves (µ g/100g ) | Mature Leaves (µ g/100g ) | Senescent Leaves (µ g/100g ) |

|---|---|---|---|

| 1-Octadecanol | 134.11 | 1224.65 | 2299.41 |

| 1-Nonadecanol | Not Detected | 104.38 | 61.34 |

| 1-Nonacosanol | 653.38 | 46.12 | 14.28 |

Data sourced from Mukherjee et al. (2015) tandfonline.com

Chemical Synthesis and Derivatization of 2 Nonadecanol

Synthetic Methodologies for 2-Nonadecanol

Reduction of 2-Nonadecanone (B165413) Precursors

A principal and widely utilized method for the synthesis of this compound involves the reduction of its corresponding ketone precursor, 2-nonadecanone. This transformation is a standard procedure in organic synthesis, where the carbonyl group of the ketone is converted to a secondary alcohol. Several reducing agents can be employed for this purpose, each with its own set of reaction conditions and yields.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). When 2-nonadecanone is treated with sodium borohydride, typically in a solvent like methanol (B129727) or a tetrahydrofuran/methanol mixture at temperatures ranging from 0 to 25°C, this compound can be obtained in high yields, often between 85-92%. vulcanchem.com The reaction with lithium aluminum hydride, a more potent reducing agent, is usually carried out in an anhydrous ether solvent, with conditions ranging from 0°C to reflux, and can provide yields in the range of 90-95%. vulcanchem.com

Another method is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd-C). vulcanchem.com This reaction is typically performed in a solvent like ethanol (B145695) at room temperature under pressures of 40-60 psi, with reported yields of 80-87%. vulcanchem.com The choice of reducing agent can influence the stereoselectivity of the reaction, which is a critical consideration if a specific stereoisomer of this compound is desired. vulcanchem.com

A study on the ketonic decarboxylation of fatty acids using vanadia-modified nickel on zirconia catalysts has also shown that 2-nonadecanone can be produced as a primary cross-ketonization product. rsc.org This ketone can then be subsequently reduced to this compound.

Alternative Synthetic Routes from Alkenes

Alternative pathways to this compound can be envisioned starting from long-chain alkenes, such as 1-octadecene (B91540). One such industrial method is hydroformylation, also known as the oxo process, which involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. smolecule.comwikipedia.org

The hydroformylation of 1-octadecene would yield a mixture of aldehydes, primarily nonadecanal (B95530) and 2-methyloctanal. researchgate.netresearchgate.net Subsequent reduction of the aldehyde mixture would produce the corresponding alcohols. While this process is a cornerstone of industrial aldehyde and alcohol production, specific procedural details for the synthesis of this compound via this route are often proprietary. smolecule.com

Another potential route starting from alkenes involves oxidation. For instance, the oxidation of 1-octadecene could theoretically lead to the formation of an epoxide, which could then be opened to yield a diol. Selective manipulation of one of the hydroxyl groups would be necessary to arrive at this compound. More directly, certain oxidation systems can cleave carbon-carbon double bonds to form aldehydes or carboxylic acids. acs.org For example, the oxidation of terminal alkenes with permanganate (B83412) can yield carboxylic acids. wikipedia.org While not a direct route to this compound, these methods highlight the versatility of alkenes as starting materials for long-chain functionalized molecules.

Chemical Modifications and Derivatives of this compound

The presence of a secondary hydroxyl group makes this compound a versatile platform for further chemical modifications, leading to a variety of derivatives with different properties and applications.

Esterification Reactions and Ester Derivatives

This compound readily undergoes esterification, a reaction where the alcohol reacts with a carboxylic acid or its derivative to form an ester. chemguide.co.uk This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid. chemguide.co.uk The general reaction involves heating the alcohol with the carboxylic acid, which results in the formation of the ester and water. chemguide.co.ukmasterorganicchemistry.com

For example, the reaction of this compound with acetic acid would yield 2-nonadecyl acetate (B1210297). These ester derivatives are significant in various fields. For instance, esters derived from long-chain alcohols are used in the formulation of fragrances and as emollients in skincare products.

Oxidation Products and Pathways

As a secondary alcohol, this compound can be oxidized to its corresponding ketone, 2-nonadecanone. vulcanchem.comlibretexts.org This is a common transformation in organic chemistry, and various oxidizing agents can be employed. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or solutions of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid are effective for this purpose. libretexts.org The oxidation is selective to the secondary alcohol group, leaving the long hydrocarbon chain intact. vulcanchem.com

Further oxidation of this compound under more vigorous conditions could potentially lead to cleavage of the carbon chain and the formation of carboxylic acids, such as nonadecanoic acid. nih.gov For example, strong oxidizing agents like potassium permanganate can oxidize 2-nonadecanone to produce nonadecanoic acid.

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. vulcanchem.comlibguides.comlibretexts.org However, since the hydroxide (B78521) ion (OH⁻) is a poor leaving group, the hydroxyl group must first be converted into a better leaving group. libretexts.org

One common method is to protonate the hydroxyl group in the presence of a strong acid, forming an oxonium ion (-OH₂⁺), which can then be displaced by a nucleophile. libretexts.org For instance, reaction with hydrohalic acids (like HBr or HCl) can convert this compound into the corresponding 2-halo-nonadecane.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. libretexts.org These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions. libretexts.org Other reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also commonly used to convert secondary alcohols to the corresponding alkyl chlorides and bromides, respectively. libretexts.org

Challenges in Scalable Academic Synthesis Protocols

The transition of a synthetic protocol from a laboratory benchtop (milligram to gram scale) to a larger academic or pilot scale (multi-gram to kilogram scale) presents a distinct set of challenges that are not always apparent during initial discovery. For this compound, these difficulties are compounded by the molecule's physical properties and a notable scarcity of published, optimized scalable synthesis routes in academic literature. While industrial production likely utilizes proprietary methods, such as the hydroformylation of 1-octadecene or the ketonization and subsequent hydrogenation of fatty acids, these protocols are often not disclosed and may rely on expensive catalysts or specialized equipment less accessible in a typical academic setting. google.com

Issues in Precursor Synthesis and Reduction

A primary route to this compound involves the reduction of its corresponding ketone, 2-nonadecanone. However, a significant hurdle is the lack of well-documented and scalable academic methods for producing this long-chain ketone precursor. Traditional synthetic pathways, such as Grignard-type reactions, which could be used to construct the carbon skeleton, face their own scalability issues. These methods often involve multiple steps, generate considerable amounts of salt waste, and typically yield racemic products, which is a disadvantage if stereochemical purity is required. constantsystems.com

The reduction of 2-nonadecanone, commonly achieved with reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), also presents challenges when scaled up. These include managing the exothermic nature of the reaction, the safe handling of pyrophoric reagents (in the case of LiAlH₄), and the cost associated with the large quantities of reagents needed for bulk synthesis.

Physicochemical and Process Engineering Hurdles

The inherent physical properties of this compound and related long-chain compounds introduce significant process engineering difficulties.

Viscosity and Handling: The long C19 alkyl chain imparts considerable viscosity, which can impede efficient stirring, heat transfer, and mass transport within a large reactor. vulcanchem.com This often necessitates the use of solvents like toluene (B28343) or hexane (B92381) to maintain a manageable reaction medium, which adds to cost and waste disposal concerns. vulcanchem.com

Purification Challenges: Post-synthesis purification is a critical and often problematic step. The high boiling point of this compound makes vacuum distillation energy-intensive and potentially destructive, as side reactions like thermal dehydration can occur at elevated temperatures. google.com Large-scale column chromatography is often impractical and cost-prohibitive for bulk purification. vulcanchem.com Therefore, removing unreacted starting materials or closely related byproducts can be exceptionally difficult.

Emerging Synthesis Methods and Their Limitations

To overcome the drawbacks of traditional chemical routes, newer methods are being explored. Photoenzymatic cascades using fatty acid hydratases and photodecarboxylases have been proposed to convert renewable unsaturated fatty acids into enantiomerically pure secondary alcohols. constantsystems.com This approach offers high selectivity under mild conditions. However, scaling up such biocatalytic systems introduces its own set of challenges, including:

The cost and stability of the enzymes.

The need for specialized equipment like photoreactors.

Potentially lower volumetric productivity compared to established chemical syntheses.

A summary of these challenges is presented in the table below.

| Synthesis Strategy | Key Scalability Challenges |

| Reduction of 2-Nonadecanone | Scarcity of published scalable protocols for the ketone precursor. Cost and safe handling of large quantities of reducing agents. |

| Grignard-Type Reactions | Multi-step processes leading to lower overall yield. constantsystems.com Generation of significant inorganic salt waste. constantsystems.com Lack of stereocontrol, resulting in racemic mixtures. constantsystems.com |

| General Process Engineering | High viscosity complicating mixing and heat transfer. vulcanchem.com Difficult and energy-intensive purification (e.g., distillation, chromatography). vulcanchem.com Potential for thermal side reactions like dehydration. google.com |

| Bio/Enzymatic Synthesis | High cost and limited long-term stability of enzymes. constantsystems.com Requirement for specialized photoreactors and equipment. constantsystems.com |

Analytical Methodologies for Characterization and Detection of 2 Nonadecanol

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2-Nonadecanol from complex mixtures. The choice of technique depends on the sample matrix and the analytical objective, whether it is identification, quantification, or purification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. labioscientific.commeasurlabs.com It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. brjac.com.br This makes it particularly suitable for identifying and quantifying this compound in complex environmental and biological samples. brjac.com.brthermofisher.commdpi.com

In the analysis of complex matrices, such as sediment, plant tissues, or microbial cultures, a preliminary extraction step is often required to isolate lipids, including this compound. Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can be employed to resolve co-eluting compounds, which is a common challenge in complex samples. shimadzu.com For instance, GC-MS has been successfully used to identify n-Nonadecanol-1 in the hexane (B92381) fraction of Paracoccus pantotrophus FMR19, demonstrating its utility in microbial metabolite analysis. nih.gov The technique is also a standard for analyzing various environmental pollutants and industrial byproducts. thermofisher.com

Challenges in GC-MS analysis include potential matrix effects, where other compounds in the sample can interfere with the accuracy of the results. labioscientific.com Careful sample preparation, including extraction and derivatization, is often necessary to enhance the volatility of this compound and improve its chromatographic behavior. thermofisher.comnih.gov

Table 1: GC-MS Data for Alcohols in Various Samples

| Compound | Retention Time (min) | Sample Matrix | Key Findings |

| n-Nonadecanol-1 | 75.674 | Paracoccus pantotrophus FMR19 (Hexane fraction) | Identified as a major fatty alcohol with a peak area of 7.956%. nih.gov |

| n-Nonadecanol | Not specified | Securidaca longepedunculata (Ethanolic root extract) | Identified as one of 45 components, constituting 5.25% of the extract. wisdomlib.org |

| 1-Heneicosanol | 36.37 | Cow urine (EW1 fraction) | Found to be the major compound with a peak area of 37.91%. nih.gov |

| 2,6-dimethylphenol | 1.112 | Environmental Sample | Successfully detected using a mobile GC-MS system. brjac.com.br |

| 1,4-thioxane | 3.2 | Environmental Sample | Successfully detected using a mobile GC-MS system. brjac.com.br |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Compound Quantitation and Purity Assessment

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another highly sensitive technique for the analysis of chemical compounds. mpi-bremen.de It is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC-MS. HPLC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. mpi-bremen.denih.gov

This technique is instrumental in the quantification and purity assessment of this compound. sepscience.comamericanpharmaceuticalreview.com By using appropriate standards, HPLC-MS can provide precise quantitative data on the concentration of this compound in a sample. nih.govmdpi.com Furthermore, it is a valuable tool for assessing the purity of a synthesized or isolated compound. A pure compound should ideally produce a single, sharp chromatographic peak. The presence of multiple peaks may indicate impurities. sepscience.comchromatographyonline.com Two-dimensional liquid chromatography (2D-LC) can be employed to enhance separation and is particularly useful for complex samples and purity assessment. americanpharmaceuticalreview.comresearchgate.net

HPLC coupled with a photodiode array (PDA) detector is a common method for evaluating peak purity by analyzing the spectral variations across a chromatographic peak. sepscience.com However, LC-MS provides a more definitive assessment by detecting co-eluting species based on their mass-to-charge ratio, which is especially useful for identifying low-level contaminants. sepscience.commdpi.com

Thin-Layer Chromatography (TLC) and Column Chromatography for Isolation and Purification

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the isolation and purification of this compound from reaction mixtures or natural extracts. ieeesem.comfractioncollector.inforsc.org

TLC is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. utoronto.caphcogj.comteledynepharma.com It involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate, and a mobile phase, which is a solvent or solvent mixture. utoronto.cateledynepharma.com The separation is based on the differential partitioning of the compounds between the two phases.

Column chromatography operates on the same principle as TLC but on a larger scale, making it suitable for preparative purposes. fractioncollector.inforsc.org A glass column is packed with a solid adsorbent (stationary phase), and the sample mixture is loaded onto the top. A solvent (mobile phase) is then passed through the column, and the separated components are collected in fractions. fractioncollector.info For instance, crude extracts containing 2-nonadecanone (B165413), the precursor to this compound, can be fractionated using an aluminum oxide column. The choice of solvent system is critical for achieving good separation. researchgate.net While effective, traditional column chromatography can be time-consuming and use large volumes of solvent. rsc.org

Spectroscopic Approaches

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of this compound. These techniques provide detailed information about the molecular structure and chemical bonds within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. nih.gov Both ¹H NMR and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework of this compound. nih.gov ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule. The chemical shifts, splitting patterns, and integration values in the NMR spectra are used to piece together the structure of the molecule. carlroth.com

Table 2: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.7-3.8 | multiplet | H-2 |

| ¹H | ~1.4-1.6 | multiplet | CH₂ adjacent to CH(OH) |

| ¹H | ~1.2-1.4 | broad singlet | (CH₂)₁₅ |

| ¹H | ~1.1-1.2 | doublet | CH₃ at C-1 |

| ¹H | ~0.8-0.9 | triplet | CH₃ at C-19 |

| ¹³C | ~68 | - | C-2 |

| ¹³C | ~39 | - | C-3 |

| ¹³C | ~32 | - | CH₂ adjacent to terminal CH₃ |

| ¹³C | ~29-30 | - | (CH₂)₁₃ |

| ¹³C | ~25 | - | C-4 |

| ¹³C | ~23 | - | C-1 |

| ¹³C | ~14 | - | C-19 |

Note: Predicted values are based on typical chemical shifts for long-chain secondary alcohols and may vary slightly depending on the solvent and experimental conditions. figshare.comgoogle.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Molecular Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netbiomedscidirect.com The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its chemical bonds. ieeesem.comgsconlinepress.com

The most prominent feature in the FTIR spectrum of this compound is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nih.govspectrabase.com The spectrum will also show strong absorption bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the long alkyl chain. ieeesem.com The presence of a C-O stretching vibration can be observed in the 1000-1200 cm⁻¹ region. ieeesem.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~2920 | C-H stretch (asymmetric) | Alkane |

| ~2850 | C-H stretch (symmetric) | Alkane |

| ~1465 | C-H bend (scissoring) | Alkane |

| ~1100 | C-O stretch | Secondary Alcohol |

Note: These are approximate values and can vary based on the sample preparation and instrument. ieeesem.comresearchgate.netgsconlinepress.com

Extraction and Sample Preparation Techniques for Biological and Environmental Matrices

The isolation of this compound from biological and environmental matrices is a critical first step in its analysis. The choice of extraction technique depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical method. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).

Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. msu.edulibretexts.org For the extraction of relatively non-polar compounds like this compound from aqueous or biological samples, various organic solvents can be employed. In the analysis of plant surface compounds, a dip extraction in chloroform (B151607) for a very short duration has been used to isolate epicuticular waxes, which can contain long-chain alcohols. researchgate.net For instance, in the study of Searsia lancea leaves, a liquid-liquid partitioning technique was used to separate phytocompounds, where 1-nonadecanol (B74867) was identified in the extracts. researchgate.net Similarly, LLE with chloroform was used to obtain a crude extract from the supernatant of Paracoccus pantotrophus cultures, which was then found to contain n-Nonadecanol-1. nih.gov

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE, minimizing solvent consumption. specartridge.com SPE utilizes a solid adsorbent to retain the analyte of interest from a liquid sample, which is then eluted with a small volume of a suitable solvent. For the fractionation of lipophilic compounds, including fatty alcohols, aminopropyl-phase SPE cartridges are effective. scispace.com In a typical procedure, a lipid extract is loaded onto a pre-conditioned cartridge. Different fractions are then eluted using solvents of increasing polarity. For example, a hexane elution can separate hydrocarbons, while a more polar solvent mixture like chloroform can elute sterols and fatty alcohols. scispace.com This technique was successfully used to separate fatty acid methyl esters and fatty alcohols from marine samples, where nonadecanol was used as an internal standard. cleaninginstitute.org

Solid-Phase Microextraction (SPME) is a solvent-free technique that is particularly useful for the analysis of volatile and semi-volatile organic compounds. researchgate.net It involves the exposure of a fused-silica fiber coated with a stationary phase to the sample. The analytes partition between the sample matrix and the fiber coating. SPME has been employed for the extraction of volatile chemicals from corn hybrids, where nonadecanol was among the identified compounds. This technique is valued for its simplicity, speed, and sensitivity, making it suitable for screening a wide range of compounds in various matrices. researchgate.netresearchgate.net

The following table summarizes various extraction methods used for long-chain alcohols, including this compound, from different matrices.

| Extraction Technique | Matrix | Solvents/Sorbents | Target Analyte(s) including this compound | Reference |

| Liquid-Liquid Extraction (LLE) | Plant Leaves (Searsia lancea) | Chloroform, Aqueous Methanol (B129727) | 1-Nonadecanol and other phytocompounds | researchgate.net |

| Liquid-Liquid Extraction (LLE) | Microbial Culture (Paracoccus pantotrophus) | Chloroform | n-Nonadecanol-1 and other bioactive molecules | nih.gov |

| Dip Extraction (LLE) | Plant Leaf Surface | Chloroform | Epicuticular wax components | researchgate.net |

| Solid-Phase Extraction (SPE) | Marine Samples (Krill, Amphipods) | Aminopropyl-SPE cartridge, Hexane, Chloroform | Fatty alcohols (Nonadecanol as internal standard) | cleaninginstitute.org |

| Solid-Phase Extraction (SPE) | Wood Extract (Eucalyptus globulus) | Aminopropyl-phase cartridge, Hexane, Chloroform | Fatty alcohols, sterols, and other lipophilic extractives | scispace.com |

| Solid-Phase Microextraction (SPME) | Corn Plants | Coated fused-silica fiber | Volatile compounds including Nonadecanol | |

| Solvent Extraction | Flower Buds (Leonotis nepetifolia) | Petroleum Ether | 1-Nonadecanol and other bioactive components | nih.gov |

Quantification Methods and Analytical Validation Strategies

Following extraction and sample clean-up, the quantification of this compound is typically performed using chromatographic techniques coupled with a suitable detector. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In GC-MS analysis of this compound, the compound is first vaporized and separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, allows for its identification and quantification.

GC-MS has been used to identify and quantify n-nonadecanol-1 in the ethanolic root extract of Securidaca longepedunculata and in the leaves of Annona muricata. wisdomlib.orgamazonaws.com It was also the method of choice for analyzing the chemical composition of extracts from Leonotis nepetifolia flower buds, where 1-nonadecanol was a major component in the petroleum ether extract. nih.gov In some cases, derivatization, such as silylation, may be employed prior to GC-MS analysis to increase the volatility and improve the chromatographic behavior of long-chain alcohols. gerli.com The derivatization of hydroxyl groups with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide can lead to better peak shapes and lower detection limits. gerli.combrjac.com.br

High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of long-chain alcohols. For compounds like this compound that lack a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required. An HPLC-RID method has been developed and validated for the simultaneous determination of several long-chain fatty alcohols. sci-hub.se

Analytical Validation is crucial to ensure the reliability and accuracy of the quantification method. The validation process typically involves assessing several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is usually evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. bohrium.com

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix. sci-hub.se

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com

The following table provides an overview of the quantification methods and typical validation parameters for the analysis of long-chain alcohols like this compound.

| Analytical Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Validation Parameters | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | DB-5MS or similar | Helium | Mass Spectrometry | Identification based on mass spectrum library comparison | nih.govnih.govwisdomlib.orgamazonaws.comvulcanchem.com |

| GC-MS with Derivatization | Capillary Column | Helium | Mass Spectrometry | Improved volatility and peak shape | gerli.combrjac.com.br |

| High-Performance Liquid Chromatography (HPLC) | C18 reverse phase | Acetonitrile/Water gradient | Refractive Index (RI) | Linearity, LOD, LOQ, Accuracy, Precision, Specificity, Robustness | sci-hub.semdpi.com |

Biological Activities and Pharmacological Investigations of 2 Nonadecanol

Antimicrobial Properties

Long-chain fatty alcohols, including isomers of nonadecanol, have demonstrated notable antimicrobial capabilities against a variety of microorganisms.

Antibacterial Activity

Research has highlighted the potential of nonadecanol and its isomers as antibacterial agents against several bacterial strains.

Mycobacterium smegmatis : Nonadecanol has been identified as a compound with moderate inhibitory activity against Mycobacterium smegmatis. uj.ac.za In one study, nonadecanol isolated from Lecaniodiscus cupanioides displayed a minimum inhibitory concentration (MIC) ranging from 0.50 to 1.0 mg/ml. uj.ac.zaresearchgate.net

Staphylococcus aureus : n-Nonadecanol-1 has been reported to possess antibacterial activity. nih.gov Specifically, it has shown activity against Staphylococcus aureus. nih.govijzi.netresearchgate.net One study identified n-Nonadecanol-1 as a component in an extract that demonstrated a zone of inhibition of 15 mm against S. aureus. researchgate.netbiointerfaceresearch.com Other research has also noted its effectiveness against both drug-sensitive and penicillin-resistant strains of S. aureus. mdpi.com

Escherichia coli and Klebsiella pneumoniae : Extracts containing n-nonadecanol-1 have demonstrated antibacterial effects against Escherichia coli and Klebsiella pneumoniae. researchgate.net n-Docosanol, a related fatty alcohol, has also shown significant antibacterial activity against Klebsiella pneumoniae. researchgate.netbiointerfaceresearch.com

Table 1: Antibacterial Activity of Nonadecanol and Related Compounds

| Compound | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Nonadecanol | Mycobacterium smegmatis | Moderate inhibition (MIC: 0.50-1.0 mg/ml) | uj.ac.zaresearchgate.net |

| n-Nonadecanol-1 | Staphylococcus aureus | Zone of inhibition (15 mm) | researchgate.netbiointerfaceresearch.com |

| n-Nonadecanol-1 | Escherichia coli | Antibacterial effect | researchgate.net |

| n-Nonadecanol-1 | Klebsiella pneumoniae | Antibacterial effect | researchgate.net |

Antifungal Potential

The antifungal properties of long-chain fatty alcohols have also been investigated, with promising results.

n-Nonadecanol-1 from Paecilomyces sp. : An ethyl acetate (B1210297) extract of the endophytic fungus Paecilomyces sp., isolated from Moringa oleifera leaves, was found to contain n-nonadecanol-1. researchgate.net This extract demonstrated significant antifungal activity against the pathogenic fungus Rhizoctonia solani. researchgate.netnih.gov The filtrate from the Paecilomyces sp. culture inhibited the radial growth of R. solani by 37.5% to 56.25% at concentrations ranging from 15% to 60%. researchgate.netnih.gov In a dual culture assay, the antagonistic effect of Paecilomyces sp. resulted in a 76.25% inhibition rate against the pathogen. researchgate.netnih.gov

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of long-chain fatty alcohols like 2-nonadecanol is believed to be linked to their molecular structure.

The amphipathic nature of these compounds, possessing both a hydrophilic alcohol group and a long, lipophilic hydrocarbon chain, likely allows them to disrupt the microbial cell membrane. vulcanchem.com This disruption can interfere with essential cellular processes, leading to inhibition of growth or cell death. For instance, some antibacterial compounds exert their effects by binding to and rupturing the bacterial cell membrane. mdpi.com In mycobacteria, some agents are known to interfere with the biosynthesis of the cell membrane. nih.gov The presence of a hydroxyl group is also a key feature, as it can donate electrons to neutralize reactive oxygen species, suggesting a potential role in combating oxidative stress, which can be a component of antimicrobial action. vulcanchem.com

Anti-inflammatory Effects

In addition to antimicrobial properties, nonadecanol has been explored for its potential anti-inflammatory effects through computational and experimental studies.

In Silico Docking Studies and Molecular Interactions

Computational methods have been employed to predict the anti-inflammatory potential of nonadecanol by examining its interaction with key inflammatory enzymes.

Interaction with Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) : An in silico study investigated the docking potential of nonadecanol with the pro-inflammatory enzymes COX-2 and iNOS. researchgate.net These enzymes are significant targets in the management of inflammation. researchgate.netirje.org The results of the molecular docking analysis showed that nonadecanol interacted with the active sites of both COX-2 and iNOS, with binding energies of -39.9 Kcal/mol and -36.5 Kcal/mol, respectively. researchgate.net This suggests a potential inhibitory effect on these enzymes, which are known to be overexpressed in many inflammatory conditions. researchgate.net The interaction between iNOS and COX-2 can create a positive feedback loop, amplifying the inflammatory response. nih.gov

Table 2: In Silico Docking of Nonadecanol with Inflammatory Enzymes

| Enzyme | Binding Energy (Kcal/mol) | Reference |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -39.9 | researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | -36.5 | researchgate.net |

In Vitro and In Vivo Anti-inflammatory Investigations

While direct in vitro and in vivo anti-inflammatory data specifically for this compound is limited in the provided search results, studies on related compounds and extracts containing nonadecanol provide some insights. For instance, research on other natural compounds has utilized in vitro assays to measure the inhibition of nitric oxide (NO) production and the expression of enzymes like 15-lipoxygenase (15-LOX) to evaluate anti-inflammatory activity. nih.gov In vivo models, such as the carrageenan-induced paw edema test in rats, are commonly used to assess the anti-inflammatory effects of isolated compounds. rsc.org For example, some natural compounds have shown significant reduction in inflammation in such models. nih.gov The anti-inflammatory effects are often linked to the downregulation of pro-inflammatory factors like COX-2, TNF-α, and IL-6. nih.gov

Cytotoxic and Anti-tumor Activities

The potential of this compound as a cytotoxic and anti-tumor agent has been explored in several studies, with investigations into its effects on various cancer cell lines and the underlying molecular mechanisms.

Assessment of Cytotoxicity in Cancer Cell Lines

Research has identified this compound in plant extracts that have been tested for cytotoxicity against human cancer cell lines. For instance, this compound was identified as a constituent in the petroleum ether extract of Centaurea scoparea Sieb. pharmainfo.in This plant has been traditionally used in folk medicine, and its extracts have been evaluated for their effects on various cancer cell lines. pharmainfo.in

While direct cytotoxic data for isolated this compound is not extensively detailed in the provided search results, its presence in extracts with demonstrated bioactivity suggests a potential contribution to these effects. For example, an extract of Centaurea scoparea containing this compound was tested against HeLa (cervical carcinoma), Hep-G2 (liver carcinoma), HCT 116 (colon carcinoma), and MCF-7 (breast carcinoma) cell lines. pharmainfo.in The total ethanolic extract showed the most activity against HCT-116 cells with an IC50 value of 14.3 µg/ml. pharmainfo.in

It is important to note that the related compound, n-nonadecanol-1, has been identified in the ethanolic leaf extract of Annona muricata and is reported to have cytotoxic activities. amazonaws.com Similarly, extracts from the brittle star Ophiocoma erinaceus, containing n-nonadecanol-1 as a major component, exhibited strong cytotoxicity against MCF-7, VERO, and HeLa cell lines. ijpsr.com An in silico study also suggested that nonadecanol could be one of five secondary metabolites from Plumbago zeylanica that effectively binds to protein receptors, indicating potential for anticancer activity. rjptonline.org

Table 1: Cytotoxicity of Extracts Containing Nonadecanol Derivatives

| Extract Source | Compound Identified | Tested Cell Lines | Results | Citation |

| Centaurea scoparea | This compound | HCT-116, Hep-G2, MCF-7, HeLa | Ethanolic extract IC50 = 14.3 µg/ml (HCT-116) | pharmainfo.in |

| Annona muricata | n-Nonadecanol-1 | Not specified | Reported to have cytotoxic activity | amazonaws.com |

| Ophiocoma erinaceus | n-Nonadecanol-1 | MCF-7, VERO, HeLa | Extract showed strong cytotoxicity | ijpsr.com |

| Plumbago zeylanica | Nonadecanol | Not applicable (in silico) | Predicted to bind effectively to protein receptors | rjptonline.org |

Potential for Tumor Growth Inhibition

The presence of long-chain alcohols like nonadecanol in plant extracts is often associated with their traditional use against tumor-related ailments. The identification of n-nonadecanol-1 in Annona muricata, a plant with known anti-tumoral properties, suggests a potential role for such compounds in inhibiting tumor growth. amazonaws.com While direct evidence for this compound's in vivo tumor growth inhibition is limited in the provided results, the bioactivity of extracts containing it and its isomers points towards a promising area for further research.

Molecular Mechanisms of Anti-proliferative Effects

The precise molecular mechanisms through which this compound may exert anti-proliferative effects are not yet fully elucidated. However, studies on related compounds and extracts provide some insights. The anti-proliferative effects of many natural compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.govscienceopen.com For example, essential oils containing a variety of compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis, which can be measured by an increase in caspase-3 activity and changes in the expression of regulatory genes like p53 and Bcl-2. nih.govscienceopen.com

In silico studies have explored the anti-inflammatory potential of nonadecanol by examining its docking potential with enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are often overexpressed in tumors. researchgate.net Some COX-2 inhibitors have been shown to inhibit colorectal cancer cell proliferation by inducing G1 cell cycle blockade and upregulating cyclin-dependent kinase inhibitors like p21Cip1 and p27Kip1. nih.gov While these studies did not directly test this compound, they provide a framework for understanding the potential molecular pathways it might influence.

Insecticidal and Antifeedant Activities

This compound and its related compounds have also been investigated for their effects on insects, including their potential as insecticides, antifeedants, and pheromone components.

Effects on Insect Behavior and Physiology

Long-chain alcohols have been shown to possess antifeedant and insecticidal properties. A study on the pea aphid, Acyrthosiphon pisum, demonstrated that while several long-chain alcohols produced high feeding deterrence, 1-nonadecanol (B74867) was noted for causing significant mortality, albeit at a low level. csic.esnih.gov This suggests that compounds like nonadecanols can interfere with insect feeding and survival. The insecticidal activity of various natural compounds, including triterpenoid (B12794562) saponins, has been linked to their ability to act as antifeedants and growth inhibitors against pests like Plutella xylostella. nih.gov

Role as Potential Pheromone Component

There is evidence suggesting that this compound and its precursor, 2-nonadecanone (B165413), play a role in insect chemical communication. 2-Nonadecanone has been identified as a component of the contact sex pheromone in the cowpea weevil, Callosobruchus maculatus, and the seed beetle Callosobruchus rhodesianus. researchgate.netresearchgate.net In C. rhodesianus, 2-nonadecanone, along with hexahydrofarnesyl acetone, was found to be a main active compound in the female-produced contact sex pheromone that elicits copulatory behavior in males. researchgate.net The reduction of 2-nonadecanone can yield this compound, suggesting a potential biosynthetic link and a possible role for the alcohol in pheromonal communication as well. In male budgerigars, nonadecanol has been identified as a component of a putative male pheromone blend. oup.com

Other Biological Roles and Bioactivities

Plant Metabolite Functions

This compound is recognized as a plant metabolite, a product of the complex biochemical processes within plant cells. nih.gov While primary metabolites are essential for growth and development, secondary metabolites like this compound are not directly involved in these fundamental processes. mdpi.com Instead, they play crucial roles in how plants interact with their environment, particularly in defense and signaling. mdpi.comnih.gov

Plants, being stationary organisms, face constant threats from various environmental stressors, including attacks from herbivores and pathogens. nih.gov To counteract these threats, they have evolved a sophisticated defense system that largely relies on the production of a vast array of secondary metabolites. nih.govresearchgate.net These compounds can act as a chemical shield, deterring or killing pests and inhibiting microbial growth. nih.gov When a plant is damaged by an herbivore, it can trigger an increased accumulation of specific secondary metabolites at the site of the attack, which then act as signaling molecules to activate defense-related genes. nih.gov

The synthesis of these defensive compounds, including long-chain alcohols like this compound, originates from primary metabolic pathways. nih.gov These metabolites are integral to the plant's ability to survive and compete in its ecosystem. nih.gov The diversity of these compounds is immense, with an estimated 200,000 different secondary metabolites identified across the plant kingdom. nih.gov